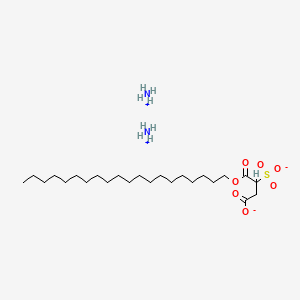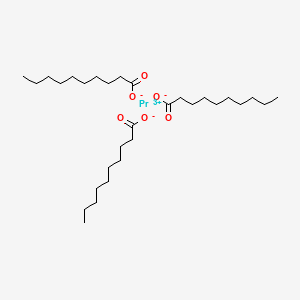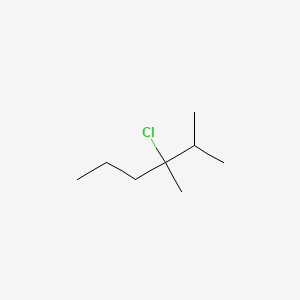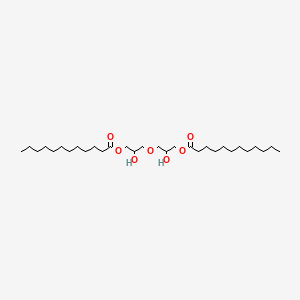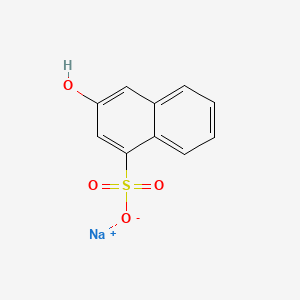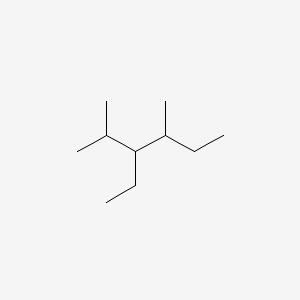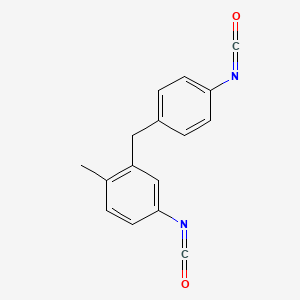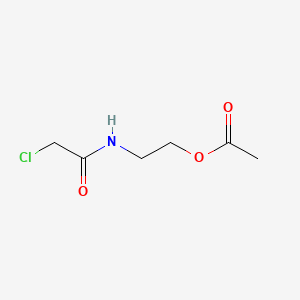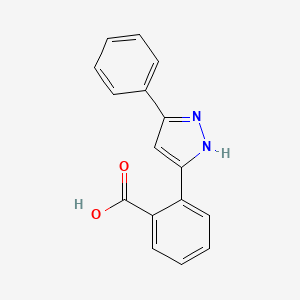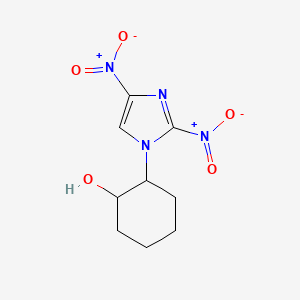
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is a compound that features a cyclohexanol moiety attached to a 2,4-dinitro-1H-imidazole group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- typically involves the nitration of an imidazole derivative followed by the attachment of the cyclohexanol group. The reaction conditions often require the use of strong acids such as nitric acid and sulfuric acid to achieve the nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the imidazole derivative, nitration, and subsequent attachment of the cyclohexanol group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, leading to the formation of cyclohexanone derivatives.
Reduction: The nitro groups on the imidazole ring can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro groups.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- involves its interaction with specific molecular targets. The nitro groups on the imidazole ring can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
- Cyclohexanol, 2-(2-nitro-1H-imidazol-1-yl)-
- Cyclohexanol, 2-(4-nitro-1H-imidazol-1-yl)-
- Cyclohexanol, 2-(2,4-diamino-1H-imidazol-1-yl)-
Uniqueness: Cyclohexanol, 2-(2,4-dinitro-1H-imidazol-1-yl)- is unique due to the presence of two nitro groups on the imidazole ring, which significantly influences its chemical reactivity and biological activity. The dinitro substitution pattern provides distinct electronic properties and potential for diverse chemical transformations compared to its mono-nitro or amino-substituted counterparts .
Propriétés
Numéro CAS |
127692-31-3 |
|---|---|
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-(2,4-dinitroimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H12N4O5/c14-7-4-2-1-3-6(7)11-5-8(12(15)16)10-9(11)13(17)18/h5-7,14H,1-4H2 |
Clé InChI |
IFUUUFPSUHAFMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N2C=C(N=C2[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


